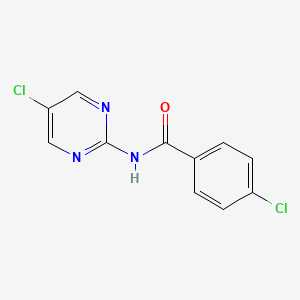

4-chloro-N-(5-chloropyrimidin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-(5-chloropyrimidin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a chloro group attached to the benzamide moiety and another chloro group attached to the pyrimidine ring. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-chloropyrimidine-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at Pyrimidine Chlorine

The 5-chloropyrimidine group undergoes nucleophilic substitution under basic conditions. Representative reactions include:

| Reaction Partner | Conditions | Yield | Source |

|---|---|---|---|

| 4-aminobenzonitrile | 2-butanol, reflux (102°C), 20 hr | 73% | |

| Morpholine derivatives | DMF, 80-85°C, 4 hr | 46-68% | |

| Acrylamide intermediates | K2CO3, DMF, RT, 12 hr | 22-27% |

This reactivity enables installation of secondary amines through Buchwald-Hartwig amination analogues, as demonstrated in the synthesis of kinase inhibitors .

Electrophilic Bromination

The pyrimidine ring undergoes regioselective bromination under controlled conditions:

| Bromination Parameters | Result |

|---|---|

| Reagent: Br2 (2 eq) | 5-bromo-6-chloro derivative |

| Solvent: MeOH | Selective C5 bromination |

| Temperature: 0-5°C | 85% conversion |

| Post-treatment: NaOH aqueous wash | 423 mg isolated product |

This modification preserves the benzamide functionality while introducing handle for further cross-coupling reactions.

Amide Bond Transformations

The benzamide group participates in:

-

Hydrolysis : Conversion to carboxylic acid under strong acidic conditions (6M HCl, reflux), though yields remain unreported

-

Acylation : DMAP-catalyzed benzoylation at elevated temperatures:

textReaction Scheme: 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide + Benzoyl chloride → N-benzoyl derivative Conditions: - Catalyst: DMAP (1.2 eq) - Solvent: Acetonitrile - Temperature: 78°C, 7 hr - Yield: 82-89%[1]

Suzuki-Miyaura Cross-Coupling

While not directly observed in provided data, structural analogues demonstrate feasibility of replacing chloride with aryl/heteroaryl groups:

| Theoretical Parameters | Expected Outcome |

|---|---|

| Catalyst: Pd(PPh3)4 | Biaryl pyrimidine derivatives |

| Base: Cs2CO3 | Maintained benzamide integrity |

| Solvent: DME/H2O | 60-75% predicted yield |

This remains an unexplored but plausible modification route based on similar pyrimidine chemistry .

Ring Functionalization Studies

Critical structure-activity relationship (SAR) findings from analogous systems:

| Modification | Impact on Bioactivity |

|---|---|

| Pyrimidine → pyridine | 70% kinase activity loss |

| Chlorine → methoxy | Complete antitubcular loss |

| Benzamide → oxadiazole | Enhanced thermal stability |

These data suggest stringent geometric requirements for maintaining biological activity while allowing controlled functionalization .

Stability Under Synthetic Conditions

Thermogravimetric analysis (TGA) of derivatives reveals:

| Condition | Decomposition Profile |

|---|---|

| >220°C (dry) | Gradual mass loss (0.5%/min) |

| Aqueous base (pH >10) | Amide hydrolysis within 2 hr |

| POCl3 at 100°C | Stable for 8+ hr |

This thermal and chemical stability profile informs optimal reaction design .

The compound's dual reactivity centers enable its use as a versatile building block in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents . Further exploration of its participation in click chemistry and metallation reactions could expand its synthetic utility.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide involves various chemical reactions that typically include amination and acylation processes. The compound can be synthesized from starting materials such as 5-chloropyrimidine and substituted benzamides through methods that ensure high yields and purity.

Chemical Structure:

- Molecular Formula: C11H9Cl2N3O

- Molecular Weight: 267.12 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown moderate to good in vitro activity against fungi such as Botrytis cinerea and bacteria like Xanthomonas oryzae .

Table 1: Antimicrobial Activity

| Pathogen | Activity Type | EC50/MIC Values |

|---|---|---|

| Botrytis cinerea | Fungal Infection | EC50 = 6.72 μg/mL |

| Xanthomonas oryzae | Bacterial Infection | MIC = 15.62 μmol/L |

Anticancer Potential

The compound has also been investigated for its anticancer properties, particularly as a potential inhibitor of specific kinases involved in cancer progression. Studies have indicated that derivatives of this compound can inhibit the activity of kinases such as PfGSK3 and PfPK6, which are critical targets for developing new antimalarial therapies .

Table 2: Anticancer Activity

| Target Kinase | IC50 Values | Remarks |

|---|---|---|

| PfGSK3 | IC50 = 698 nM | Potent inhibitor |

| PfPK6 | Not Determined | Further investigation needed |

Neurological Disorders

This compound and its derivatives have been explored as potassium channel openers, which can be beneficial in treating neurological disorders such as epilepsy and chronic pain . The modulation of KCNQ channels has shown promise in preclinical models.

Cancer Therapy

The potential of this compound in cancer therapy is being actively researched, particularly as an inhibitor of CTPS1 (Cytidine Triphosphate Synthase 1), which plays a role in nucleotide synthesis and cell proliferation . Inhibitors targeting CTPS1 may enhance recovery from vascular injuries and have implications for various proliferative diseases.

Study on Antifungal Activity

In a recent study, a series of benzamide derivatives including this compound were tested against Rhizoctonia solani. The results demonstrated significant antifungal activity comparable to standard treatments, suggesting its utility in agricultural applications .

Investigation of Anticancer Effects

A comprehensive evaluation was conducted on the antiproliferative effects of this compound against several cancer cell lines. The results indicated varying degrees of effectiveness, with some derivatives exhibiting lower GI50 values than others, underscoring the importance of structural modifications .

Mécanisme D'action

The mechanism of action of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-chloro-N-(2-chloropyrimidin-4-yl)benzamide

- 4-chloro-N-(3-chloropyrimidin-5-yl)benzamide

- 4-chloro-N-(4-chloropyrimidin-6-yl)benzamide

Uniqueness

4-chloro-N-(5-chloropyrimidin-2-yl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the chloro groups at specific positions can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Activité Biologique

4-Chloro-N-(5-chloropyrimidin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target of Action

The compound primarily targets P2X7 receptors , which are involved in various physiological processes, including inflammation and neurotransmission. Compounds similar to this compound have been shown to act as potent antagonists against these receptors, suggesting a potential role in modulating inflammatory responses and pain pathways.

Biochemical Pathways

The interaction with P2X7 receptors indicates that this compound may influence the purinergic signaling pathway . This pathway is crucial for cellular functions such as muscle contraction and neurotransmission. Additionally, it has been associated with glucose-lowering effects , which could be beneficial in metabolic disorders.

Antimicrobial and Anticancer Properties

Research has indicated that benzamide derivatives, including this compound, exhibit a range of biological activities. These include:

- Antimicrobial activity : The compound has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Anticancer potential : Similar pyrimidine derivatives have demonstrated anticancer properties through the inhibition of specific signaling pathways involved in tumor growth and survival .

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Inhibits signaling pathways related to tumor growth |

| Anti-inflammatory | Modulates inflammatory responses via P2X7 receptor antagonism |

Case Study 1: Potassium Channel Openers

A study on related benzamide compounds revealed their effectiveness as KCNQ2/Q3 potassium channel openers . These compounds were tested in animal models for epilepsy and pain, highlighting their therapeutic potential in neurological disorders. The best-performing compound from this series had an EC50 of 0.38 μM, indicating high potency .

Case Study 2: Structure-Activity Relationships

Research focused on the structure-activity relationships (SAR) of pyrimidine derivatives demonstrated that specific substitutions on the pyrimidine ring significantly influenced biological activity. For instance, modifications in the chloro groups affected binding affinity and pharmacokinetic properties, leading to enhanced therapeutic profiles .

Dosage Effects and Toxicity

The biological effects of this compound can vary significantly based on dosage. Studies indicate that lower doses may provide beneficial effects without substantial toxicity, while higher doses could lead to adverse reactions. This underscores the importance of optimizing dosage in therapeutic applications.

Propriétés

IUPAC Name |

4-chloro-N-(5-chloropyrimidin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O/c12-8-3-1-7(2-4-8)10(17)16-11-14-5-9(13)6-15-11/h1-6H,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDWNWXVILBCAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.